Cas no 1261978-44-2 (3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid)
3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD18320661
- 5-Amino-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
- DTXSID70690179
- 3-AMINO-5-(4-FLUORO-3-METHOXYPHENYL)BENZOIC ACID
- 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%
- 1261978-44-2
- 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid
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- MDL: MFCD18320661
- Inchi: 1S/C14H12FNO3/c1-19-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(16)5-9/h2-7H,16H2,1H3,(H,17,18)
- InChI Key: XILCKRQWZGSJJB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1OC)C1C=C(C=C(C(=O)O)C=1)N
Computed Properties
- Exact Mass: 261.08012141Da
- Monoisotopic Mass: 261.08012141Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 72.6Ų
3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327853-5 g |
3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%; . |
1261978-44-2 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB327853-5g |
3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%; . |
1261978-44-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid Suppliers
3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid
Introduction to 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid (CAS No. 1261978-44-2) and Its Emerging Applications in Chemical Biology
3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid, identified by its unique Chemical Abstracts Service (CAS) number 1261978-44-2, represents a significant compound in the realm of chemical biology and pharmaceutical research. This benzoic acid derivative, characterized by its amino and fluoro-methoxy substituents, has garnered attention due to its structural complexity and potential biological activities. The presence of a fluorine atom at the para position relative to the methoxy group introduces a degree of electronic and steric modulation, which is often exploited in drug design to enhance binding affinity and metabolic stability.
The compound’s molecular framework, featuring a rigid aromatic core, makes it an attractive scaffold for developing novel bioactive molecules. Specifically, the combination of an amino group and halogenated aromatic rings has been extensively studied for its role in modulating enzyme inhibition and receptor binding. Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of such derivatives, leading to the identification of promising candidates for therapeutic intervention.
In the context of modern medicinal chemistry, 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid has been investigated for its potential applications in oncology, neurology, and anti-inflammatory therapies. The fluorine substituent, in particular, is known to improve pharmacokinetic properties by increasing lipophilicity while maintaining water solubility. This balance is critical for drug development, as it ensures better absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the methoxy group at the ortho position relative to the fluoro substituent can influence electronic distribution, thereby affecting reactivity and binding interactions.
Recent studies have highlighted the compound’s role as a precursor in synthesizing kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases with high selectivity, 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid derivatives have shown promise in preclinical models. For instance, modifications to this scaffold have led to compounds that exhibit inhibitory activity against tyrosine kinases such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase). These findings underscore the compound’s versatility as a building block in drug discovery.
The integration of machine learning and artificial intelligence into drug design has further accelerated the exploration of 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid derivatives. Predictive models have been developed to identify optimal substitution patterns that enhance biological activity while minimizing off-target effects. Such computational approaches have enabled researchers to screen large libraries of analogs efficiently, leading to faster identification of lead compounds. This synergy between experimental chemistry and computational methods has been instrumental in advancing therapeutic development.
Another area where this compound has shown promise is in the treatment of neurological disorders. Neuroinflammatory processes are increasingly recognized as key contributors to conditions such as Alzheimer’s disease and Parkinson’s disease. Studies indicate that 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid derivatives can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in neurodegeneration. The precise tuning of its aromatic core allows for selective engagement with biological targets, thereby minimizing side effects associated with broader-spectrum interventions.
The anti-inflammatory potential of this compound has also been explored in the context of chronic diseases characterized by inflammation, such as rheumatoid arthritis. By inhibiting pro-inflammatory cytokines or modulating immune cell responses, derivatives of 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid have demonstrated efficacy in preclinical models. These findings highlight its therapeutic relevance beyond oncology and neurology.
From a synthetic chemistry perspective, 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid serves as a versatile intermediate for constructing more complex molecules. Its amino group provides a handle for further functionalization via coupling reactions with carboxylic acids or other electrophiles. Additionally, the presence of both fluorine and methoxy substituents allows for diverse derivatization strategies, enabling researchers to fine-tune properties such as solubility, bioavailability, and target specificity.
The growing interest in green chemistry principles has also influenced the synthesis of 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid derivatives. Researchers are increasingly adopting catalytic methods and solvent-free reactions to minimize waste and energy consumption. Such sustainable approaches align with global efforts to promote environmentally responsible chemical synthesis while maintaining high yields and purity standards.
In summary, 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid (CAS No. 1261978-44-2) represents a valuable asset in chemical biology and pharmaceutical research due to its structural features and potential biological activities. Its role in developing kinase inhibitors, addressing neurological disorders, and modulating inflammatory processes underscores its therapeutic relevance. With advancements in computational drug design and sustainable synthesis methods, 3-Amino-5-(4-fluoro-3-methoxyphenyl)benzoic acid derivatives continue to emerge as promising candidates for future therapeutic applications.
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